(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE
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Overview
Description
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a methoxyphenyl group and a piperidine-1-sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable methoxybenzene derivative with a halogenating agent to introduce the methoxy group.
Introduction of the Piperidine-1-Sulfonyl Group: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidine-1-sulfonyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various scientific fields highlights its significance compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-19-10-5-17(6-11-19)7-14-21(24)22-18-8-12-20(13-9-18)28(25,26)23-15-3-2-4-16-23/h5-14H,2-4,15-16H2,1H3,(H,22,24)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJADSJRPHOCES-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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